molecular formula C7H9Br2N B14077153 2-Bromo-3-methylaniline hydrobromide CAS No. 96237-90-0

2-Bromo-3-methylaniline hydrobromide

Cat. No.: B14077153
CAS No.: 96237-90-0
M. Wt: 266.96 g/mol
InChI Key: QDVSORCZXUFIPO-UHFFFAOYSA-N
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Description

2-Bromo-3-methylaniline hydrobromide is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, along with an amino group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylaniline hydrobromide typically involves the bromination of 3-methylaniline. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature to avoid side reactions. The resulting 2-Bromo-3-methylaniline is then converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylaniline hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted anilines.

    Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

    Reduction Reactions: Products include aniline derivatives.

Scientific Research Applications

2-Bromo-3-methylaniline hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylaniline hydrobromide involves its interaction with specific molecular targets. The bromine atom and amino group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

    2-Bromoaniline: Similar structure but lacks the methyl group.

    3-Methylaniline: Similar structure but lacks the bromine atom.

    4-Bromo-3-methylaniline: Similar structure with the bromine atom at a different position.

Uniqueness: 2-Bromo-3-methylaniline hydrobromide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

96237-90-0

Molecular Formula

C7H9Br2N

Molecular Weight

266.96 g/mol

IUPAC Name

2-bromo-3-methylaniline;hydrobromide

InChI

InChI=1S/C7H8BrN.BrH/c1-5-3-2-4-6(9)7(5)8;/h2-4H,9H2,1H3;1H

InChI Key

QDVSORCZXUFIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)Br.Br

Origin of Product

United States

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